![molecular formula C12H16BrNO2 B2601699 (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester CAS No. 221538-03-0](/img/structure/B2601699.png)
(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
“(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 221538-03-0. Its molecular weight is 286.17 and its molecular formula is C12H16BrNO2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester” is represented by the formula C12H16BrNO2 . The InChI Code for this compound is 1S/C12H16BrNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) .Physical And Chemical Properties Analysis
“(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester” is a solid at room temperature . It has a molecular weight of 286.16 . The compound has a density of 1.4±0.1 g/cm3 . The boiling point is 292.3±33.0 °C at 760 mmHg .Scientific Research Applications
- Phenylboronic acid derivatives have been investigated as potential anticancer agents. Researchers have synthesized analogues that inhibit tubulin polymerization, a promising approach for cancer treatment . These compounds could serve as a foundation for developing novel therapeutic agents.
Medicinal Chemistry and Drug Development
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-bromo-2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTCPTKWYOCEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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